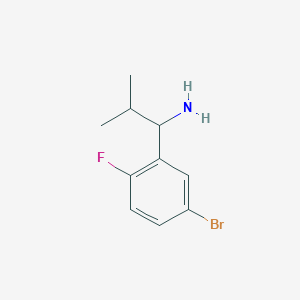
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl group and an amine group attached to a propan-1-amine backbone
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene, which is commercially available or can be synthesized through various methods.
Reaction with Alkyl Halide: The (5-bromo-2-fluorophenyl)lithium is then reacted with an appropriate alkyl halide to introduce the propan-1-amine backbone.
Amine Introduction:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it reactive towards nucleophiles . The amine group can form hydrogen bonds and participate in various biochemical interactions .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethanol: This compound has a hydroxyl group instead of an amine group, making it less reactive in certain types of reactions.
1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound features a pyrazinyl group, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 |
InChI Key |
GALDKGOMVYUJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
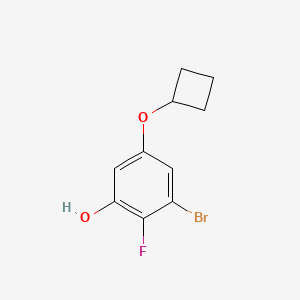
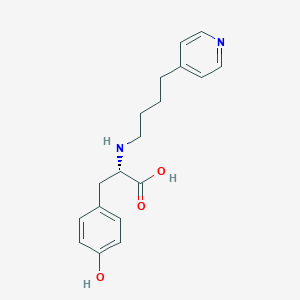
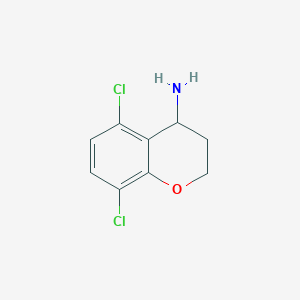

![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
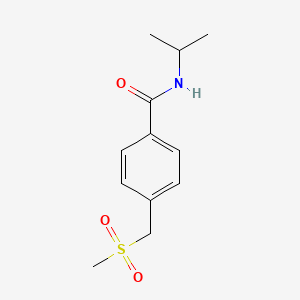
![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)
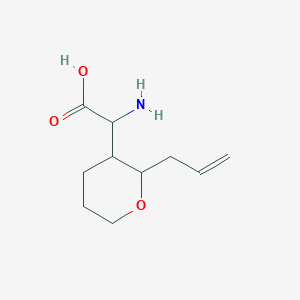
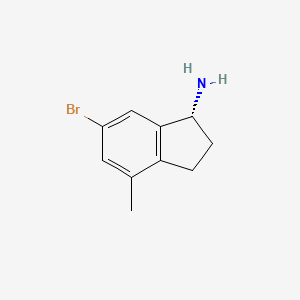
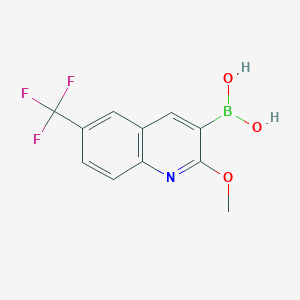
![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)
